molecular formula C47H80O2 B8262461 cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) CAS No. 77715-45-8

cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate)

Cat. No.: B8262461
CAS No.: 77715-45-8
M. Wt: 677.1 g/mol
InChI Key: REFJKOQDWJELKE-AKLGJIFXSA-N
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Description

Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is a cholesteryl ester, a type of sterol lipid molecule. It is composed of a cholestane moiety esterified with eicosadienoic acid. This compound is practically insoluble in water and is considered basic . Cholesteryl esters are significant in biological systems, particularly in the storage and transport of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) typically involves the esterification of cholesterol with eicosadienoic acid. This reaction can be catalyzed by acid or base catalysts under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and lipid chemistry.

    Biology: Investigated for its role in cholesterol metabolism and transport.

    Medicine: Explored for its potential in drug delivery systems due to its lipid nature.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals

Mechanism of Action

The mechanism of action of cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) involves its interaction with lipid membranes and enzymes involved in cholesterol metabolism. It can be hydrolyzed by esterases to release cholesterol and eicosadienoic acid, which then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cholesteryl oleate
  • Cholesteryl linoleate
  • Cholesteryl arachidonate

Uniqueness

Cholest-5-en-3beta-yl (11Z,14Z-eicosadienoate) is unique due to its specific fatty acid component, eicosadienoic acid, which has distinct biological properties compared to other fatty acids. This uniqueness makes it valuable for studying specific aspects of lipid metabolism and function .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11Z,14Z)-icosa-11,14-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11-,15-14-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFJKOQDWJELKE-AKLGJIFXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190452
Record name Cholest-5-en-3-ol (3β)-, 3-[(11Z,14Z)-11,14-eicosadienoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

677.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77715-45-8
Record name Cholest-5-en-3-ol (3β)-, 3-[(11Z,14Z)-11,14-eicosadienoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77715-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3β)-, 3-[(11Z,14Z)-11,14-eicosadienoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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